molecular formula C11H9N5OS B245971 N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide

N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide

Numéro de catalogue B245971
Poids moléculaire: 259.29 g/mol
Clé InChI: MWLPUKRXEYECNR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)acetamide, commonly known as TTA, is a synthetic compound that has been widely used in scientific research. TTA belongs to the class of thiazolidinediones, which are known for their insulin-sensitizing properties. In recent years, TTA has gained attention due to its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders.

Mécanisme D'action

TTA exerts its pharmacological effects by activating peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism, cell differentiation, and inflammation. TTA binds to PPARγ and induces a conformational change that allows for the recruitment of co-activators and the subsequent transcriptional regulation of target genes.
Biochemical and Physiological Effects:
TTA has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle and adipose tissue, leading to improved glycemic control in animal models of diabetes. TTA has also been found to inhibit angiogenesis and metastasis in cancer cells by regulating the expression of various genes involved in cell proliferation and survival. Moreover, TTA has been shown to reduce oxidative stress and inflammation in the brain, leading to improved cognitive function and neuroprotection.

Avantages Et Limitations Des Expériences En Laboratoire

TTA has several advantages as a research tool, including its high potency and selectivity for PPARγ, its ability to cross the blood-brain barrier, and its low toxicity. However, TTA also has some limitations, including its poor solubility in aqueous solutions, its instability in acidic environments, and its potential for off-target effects at high concentrations.

Orientations Futures

There are several future directions for research on TTA. First, further studies are needed to elucidate the molecular mechanisms underlying TTA's pharmacological effects, including its effects on gene expression, protein function, and signaling pathways. Second, more studies are needed to investigate the potential therapeutic applications of TTA in various diseases, including diabetes, cancer, and neurodegenerative disorders. Third, new synthetic methods for TTA and its derivatives should be developed to improve their potency, stability, and solubility. Finally, more studies are needed to investigate the safety and efficacy of TTA in human clinical trials.

Méthodes De Synthèse

TTA can be synthesized through a multi-step process involving the reaction of 2-aminobenzonitrile with thiosemicarbazide, followed by cyclization with triethyl orthoformate and acetylation with acetic anhydride. The purity of the synthesized TTA can be confirmed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).

Applications De Recherche Scientifique

TTA has been extensively studied in various scientific research fields due to its diverse pharmacological properties. TTA has been shown to improve insulin sensitivity and glucose metabolism in animal models of type 2 diabetes. TTA has also been found to exhibit anti-cancer activity by inhibiting cell proliferation and inducing apoptosis in cancer cells. Moreover, TTA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Propriétés

Formule moléculaire

C11H9N5OS

Poids moléculaire

259.29 g/mol

Nom IUPAC

N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide

InChI

InChI=1S/C11H9N5OS/c1-7(17)13-9-4-2-8(3-5-9)10-15-16-6-12-14-11(16)18-10/h2-6H,1H3,(H,13,17)

Clé InChI

MWLPUKRXEYECNR-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)C2=NN3C=NN=C3S2

SMILES canonique

CC(=O)NC1=CC=C(C=C1)C2=NN3C=NN=C3S2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.